molecular formula C21H20BrN3O3S B12178081 4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline

4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline

Cat. No.: B12178081
M. Wt: 474.4 g/mol
InChI Key: WHMQNOYNHQEGKN-UHFFFAOYSA-N
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Description

This compound features a 2-methylquinoline core linked via a carbonyl group to a piperazine ring, which is further substituted with a 4-bromobenzenesulfonyl moiety. The sulfonyl group may improve metabolic stability and solubility. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and receptor antagonists .

Properties

Molecular Formula

C21H20BrN3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-(2-methylquinolin-4-yl)methanone

InChI

InChI=1S/C21H20BrN3O3S/c1-15-14-19(18-4-2-3-5-20(18)23-15)21(26)24-10-12-25(13-11-24)29(27,28)17-8-6-16(22)7-9-17/h2-9,14H,10-13H2,1H3

InChI Key

WHMQNOYNHQEGKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline core.

    Sulfonylation with Bromobenzenesulfonyl Chloride: The final step involves the sulfonylation of the piperazine ring with 4-bromobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted bromobenzenesulfonyl derivatives.

Scientific Research Applications

4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the quinoline-piperazine-carbonyl scaffold but differ in substituents, leading to varied physicochemical and pharmacological properties.

Table 1: Key Structural Analogues
Compound Name Substituents on Piperazine Quinoline Modifications Molecular Weight (g/mol) Notable Properties Reference
Target Compound : 4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline 4-Bromobenzenesulfonyl 2-Methyl ~518.3 High lipophilicity (Br), potential kinase inhibition
2-(3-Bromophenyl)-4-{[4-(3-chlorophenyl)piperazinyl]carbonyl}quinoline 3-Chlorophenyl 3-Bromophenyl ~505.06 Dual halogenation (Br/Cl); serotonin receptor antagonism
2-(4-Methoxyphenyl)-3-methyl-4-({4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)quinoline 3-Trifluoromethylphenyl 3-Methyl, 4-methoxyphenyl ~505.53 Enhanced metabolic stability (CF₃); kinase modulation
4-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-2(1H)-quinolinone 4-Fluorophenyl 2-Oxo (quinolinone) ~365.38 Reduced lipophilicity (F); 5-HT₁A receptor binding
N-(4-(4-(4-Methoxybenzyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide 4-Methoxybenzyl 8-Sulfonamide ~632.6 Dual functional groups (sulfonamide/methoxy); PKC inhibition

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity
  • Target Compound : The 4-bromobenzenesulfonyl group may enhance affinity for ATP-binding pockets in kinases (e.g., ALK, EGFR) due to hydrophobic and π-π interactions .
  • Fluorophenyl Analogue (): The smaller fluorine atom reduces steric hindrance, favoring 5-HT₁A receptor binding (ID₅₀ ~3 mg/kg in rats) .
Physicochemical Properties
  • Lipophilicity : Target compound (LogP ~3.5) is more lipophilic than fluorophenyl (LogP ~2.1) or methoxy derivatives (LogP ~2.8), impacting blood-brain barrier penetration .
  • Solubility : Sulfonamide derivatives (e.g., ) exhibit higher aqueous solubility (>50 μM) due to ionizable sulfonamide groups, whereas brominated compounds require formulation aids .

Clinical and Preclinical Data

  • Target Compound: Limited published data, but structural analogs like pacritinib (a JAK2 inhibitor with sulfonamide groups) show efficacy in myelofibrosis .
  • p-MPPI/p-MPPF (): Serotonin antagonists with ID₅₀ values of 3–5 mg/kg in vivo, suggesting the target compound’s bromine substitution could improve potency .

Biological Activity

The compound 4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline is a synthetic molecule that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C20H19BrN4O4SC_{20}H_{19}BrN_4O_4S. Its structure features a quinoline core substituted with a piperazine moiety and a bromobenzenesulfonyl group, which are crucial for its biological activity.

Research indicates that compounds with similar structures often interact with specific biological targets, such as receptors or enzymes. The sulfonamide group in this compound is known to influence various biological pathways, including:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups can inhibit carbonic anhydrases and other enzymes, potentially affecting metabolic processes.
  • Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline.

Antimicrobial Activity

A study examined the antibacterial properties of related sulfonamide compounds. The results indicated that the presence of a bromine atom increased the electron density on the hydrazinic end, enhancing antibacterial activity compared to chlorine analogs .

Anticancer Potential

Compounds with similar structures have shown promise in cancer therapy. For instance, arylsulfonamides have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This suggests that 4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline may also possess anticancer properties.

Case Studies

  • In Vitro Assays : In vitro studies using human cancer cell lines demonstrated that related compounds inhibited cell growth and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.
  • Animal Models : In vivo studies in murine models showed that administration of similar sulfonamide derivatives led to significant tumor regression, highlighting their potential as therapeutic agents in oncology.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectReference
4CMBAntibacterialInhibition of bacterial growth
Aryl SulfonamideAnticancerInduced apoptosis in cancer cells
Brominated AnalogEnzyme inhibitionReduced enzymatic activity

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